![molecular formula C17H18F5NO3 B13549895 Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13549895.png)
Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core, introduction of the fluorine atoms, and the attachment of the tert-butyl ester group. Common reagents used in these reactions include fluorinating agents, protecting groups, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Another fluorinated compound with a similar tert-butyl ester group.
3,6-Di-tert-butylcarbazole: A compound with a different core structure but similar tert-butyl groups.
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: A compound with a piperazine core and similar tert-butyl ester group.
Uniqueness
Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate stands out due to its unique bicyclic structure and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, specific reactivity, or unique interactions with biological targets.
Eigenschaften
Molekularformel |
C17H18F5NO3 |
|---|---|
Molekulargewicht |
379.32 g/mol |
IUPAC-Name |
tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C17H18F5NO3/c1-15(2,3)26-14(24)23-12(8-11-13(23)16(11,18)19)9-4-6-10(7-5-9)25-17(20,21)22/h4-7,11-13H,8H2,1-3H3 |
InChI-Schlüssel |
QDDZHOLURVQQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
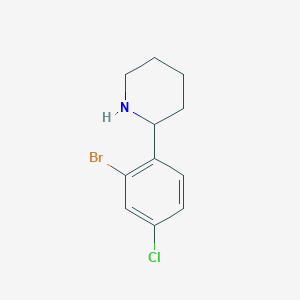
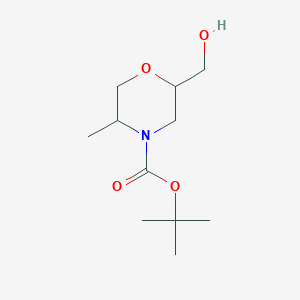
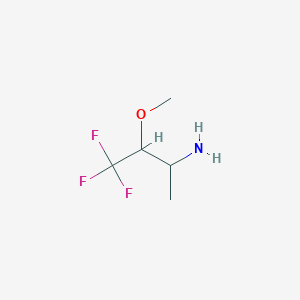
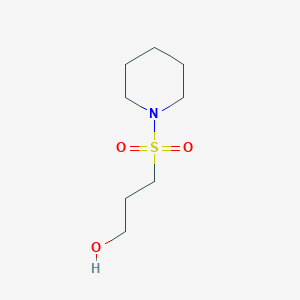
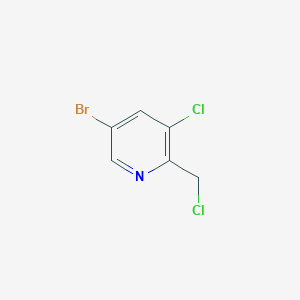
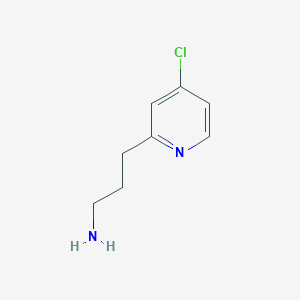
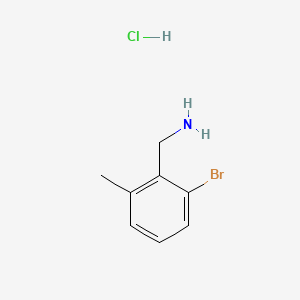
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
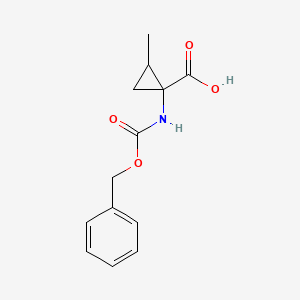
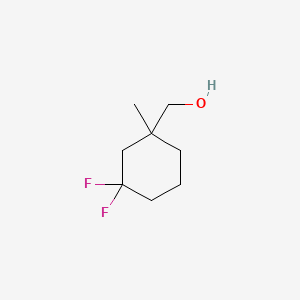
![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
